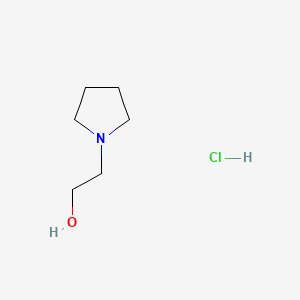

2-(Pyrrolidin-1-yl)ethanol hydrochloride

Description

Significance of the Pyrrolidine-Based Amino Alcohol Scaffold in Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in organic and medicinal chemistry. researchgate.netresearchgate.netnih.gov Its significance stems from several key features:

Stereochemical Control: The pyrrolidine ring is not planar and can adopt various conformations. When substituted, it can contain multiple stereocenters, making it a valuable building block for creating complex, three-dimensional molecules. nih.gov This is particularly important in asymmetric synthesis, where controlling the stereochemistry of a product is crucial.

Chiral Ligands and Organocatalysts: Chiral pyrrolidine derivatives, especially those derived from the readily available amino acid L-proline, are extensively used as organocatalysts and as ligands in metal-catalyzed reactions. nih.govmdpi.com The rigid structure of the pyrrolidine ring can create a well-defined chiral environment around a catalytic center, enabling high levels of enantioselectivity in chemical transformations. lookchem.com Pyrrolidine-based amino alcohols, in particular, have proven to be highly efficient ligands for reactions like the asymmetric addition of organozinc reagents to aldehydes, which produces optically active secondary alcohols. lookchem.com

Synthetic Building Blocks: The pyrrolidine scaffold is a common structural motif in a vast number of biologically active natural products and synthetic compounds, including many pharmaceuticals and alkaloids. researchgate.netmdpi.com This makes pyrrolidine derivatives, such as 2-(pyrrolidin-1-yl)ethanol, valuable starting materials or intermediates in the synthesis of these complex targets. mdpi.commdpi.com Their functional groups (the secondary amine within the ring and the hydroxyl group) allow for a wide range of chemical modifications.

The combination of the pyrrolidine ring with the amino alcohol functionality creates a bifunctional molecule that can act as a chelating ligand, coordinating to metal centers through both the nitrogen and oxygen atoms. This property is highly advantageous in catalysis, leading to more stable and selective catalytic systems.

Historical Development of Related Amino Alcohol Chemistry and Its Impact on Synthetic Methodologies

The chemistry of amino alcohols has been a cornerstone of organic synthesis for over a century, evolving from simple structural curiosities to indispensable tools for creating complex molecules.

One of the most fundamental and historically significant methods for synthesizing 1,2-amino alcohols is the reaction between an epoxide and an amine. um.edu.myresearchgate.net This nucleophilic ring-opening reaction is a straightforward way to construct the amino alcohol motif. um.edu.my The regiochemistry of this reaction—that is, which carbon of the epoxide is attacked by the amine—can be influenced by the reaction conditions, a subject of extensive historical and ongoing study. um.edu.myresearchgate.net

Another classic and powerful method involves the reduction of α-amino acids or their corresponding esters. Reagents like lithium aluminum hydride (LiAlH4) are commonly used to reduce the carboxylic acid or ester group to an alcohol, yielding the corresponding amino alcohol. um.edu.mynih.gov This approach is particularly valuable because it allows the vast chiral pool of natural and unnatural amino acids to be used as starting materials, providing direct access to enantiomerically pure amino alcohols. diva-portal.org

The development of asymmetric synthesis has been profoundly impacted by amino alcohol chemistry. Chiral amino alcohols became critical components in early methods for asymmetric reduction of ketones and for the enantioselective addition of organometallic reagents to carbonyls. um.edu.my For example, the formation of oxazaborolidine catalysts from amino alcohols, pioneered by Corey and others, revolutionized the asymmetric reduction of ketones. um.edu.my The ability of amino alcohols to form well-defined complexes with metals like zinc, boron, and titanium has been a driving force in the development of numerous stereoselective transformations that are now standard in synthetic organic chemistry. um.edu.my

Current Research Trajectories and Potential Applications of the 2-(Pyrrolidin-1-yl)ethanol Moiety in Advanced Materials and Catalysis

Current research continues to build on the foundational importance of the pyrrolidine and amino alcohol motifs, exploring their use in new and innovative contexts.

Advanced Materials: The pyrrolidine moiety is being incorporated into advanced materials such as functionalized polymers and hybrid organosilica materials. Researchers are exploring hybrid materials that include pyrrolidine fragments within mesoporous silica (B1680970) supports. researchgate.net These materials can act as robust and reusable solid base catalysts for producing fine chemicals through reactions like Knoevenagel, Claisen-Schmidt, and Henry condensations. researchgate.net The defined pore structure of the silica combined with the catalytic activity of the pyrrolidine unit offers high selectivity and stability, contributing to more sustainable chemical processes. researchgate.net

Catalysis: The development of novel chiral ligands for asymmetric catalysis remains a highly active area of research. While simple pyrrolidine-based amino alcohols are effective, current research often focuses on creating more complex and sterically demanding ligand architectures to achieve even higher levels of stereocontrol. lookchem.comacs.org Recent studies have demonstrated that new pyrrolidine-derived atropisomeric amino alcohols can act as highly efficient chiral ligands for reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving excellent yields and enantiomeric excesses up to 95%. lookchem.com

Furthermore, the general class of γ-amino alcohols, to which 2-(pyrrolidin-1-yl)ethanol is structurally related, are valuable building blocks for a variety of heterocyclic products. acs.orgnih.gov Modern catalytic methods, such as copper-catalyzed asymmetric propargylic substitution, are being developed to synthesize chiral γ-amino alcohols with high efficiency. acs.orgnih.gov These synthetic advancements provide access to new, structurally diverse compounds that can be evaluated for applications in materials science and as precursors to complex molecular targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-5-7-3-1-2-4-7;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUZHUSIBQEHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2955-88-6 (Parent) | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20184750 | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-31-2 | |

| Record name | 1-Pyrrolidineethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrrolidin 1 Yl Ethanol Hydrochloride

Strategies for the Construction of the 2-(Pyrrolidin-1-yl)ethanol Framework

The formation of the 2-(Pyrrolidin-1-yl)ethanol structure is central to the synthesis. The primary approaches include direct N-alkylation of pyrrolidine (B122466), reductive amination pathways, and ring-opening reactions of electrophilic three-membered rings.

Direct N-alkylation of pyrrolidine with a suitable 2-hydroxyethyl synthon is one of the most straightforward methods for constructing the 2-(Pyrrolidin-1-yl)ethanol framework. This approach involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on an electrophilic carbon atom of the ethanol (B145695) fragment.

A common strategy is the reaction of pyrrolidine with 2-chloroethanol. The nitrogen atom of pyrrolidine acts as a nucleophile, displacing the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated in situ. Another effective method is the reaction of pyrrolidine with ethylene (B1197577) oxide, where the nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

Detailed research has demonstrated the efficacy of specific conditions for these direct alkylation reactions. For instance, the reaction between pyrrolidine and a 2-haloethanol derivative can be optimized to achieve high yields.

| Reactants | Reagents/Catalyst | Solvent | Temperature | Yield |

| Pyrrolidine, 2-Bromoethanol | Caesium carbonate | DMF | 50°C | 87% ambeed.com |

| Pyrrolidine, Ethylene Oxide | - | Methanol (B129727) | 0-25°C | High |

This table presents illustrative data from established synthetic protocols.

Reductive amination provides an alternative route to the 2-(Pyrrolidin-1-yl)ethanol core. This method typically involves the reaction of pyrrolidine with a carbonyl-containing compound, such as glycoaldehyde (2-hydroxyacetaldehyde) or an ester of glycolic acid, in the presence of a reducing agent. The initial reaction forms an intermediate iminium ion or enamine, which is then reduced in situ to yield the final amino alcohol.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of the reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the iminium intermediate without affecting the hydroxyl group. Catalytic systems, such as those based on ruthenium, rhodium, or palladium, are also effective for this transformation, often utilizing hydrogen gas as the terminal reductant. nih.govresearchgate.netorganic-chemistry.org

| Amine Source | Carbonyl Source | Reducing Agent/Catalyst | Reaction Conditions | Product |

| Pyrrolidine | Glycoaldehyde | H₂ / Pd/C | Methanol, RT, 1-5 bar H₂ | 2-(Pyrrolidin-1-yl)ethanol |

| Pyrrolidine | Ethyl 2-hydroxyacetate | NaBH₄ | Ethanol, 0-25°C | 2-(Pyrrolidin-1-yl)ethanol |

This table outlines common pathways for the synthesis via reductive amination.

The synthesis of β-amino alcohols through the ring-opening of epoxides is a well-established and efficient methodology. researchgate.netrroij.com In the context of 2-(Pyrrolidin-1-yl)ethanol synthesis, this involves the nucleophilic attack of pyrrolidine on ethylene oxide. This reaction is highly regioselective, with the nucleophilic nitrogen exclusively attacking one of the electrophilic carbons of the strained three-membered ring, leading to the formation of the desired product upon workup. rroij.com

The reaction can be performed without a catalyst, although it can be accelerated by the use of Lewis or Brønsted acids. The process is generally high-yielding and atom-economical. The reaction is typically conducted in a protic solvent like methanol or ethanol at room temperature or with gentle heating.

| Ring Precursor | Nucleophile | Catalyst | Solvent | Key Features |

| Ethylene Oxide | Pyrrolidine | None or Lewis Acid (e.g., LiClO₄) | Methanol/Ethanol | High yield, high regioselectivity, atom-economical researchgate.netrroij.com |

This table summarizes the ring-opening approach for the synthesis of the target framework.

Conversion of 2-(Pyrrolidin-1-yl)ethanol to Its Hydrochloride Salt

Once the 2-(Pyrrolidin-1-yl)ethanol free base is synthesized and purified, it is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is a standard acid-base reaction where the basic nitrogen atom of the pyrrolidine ring is protonated.

Hydrohalogenation is the most direct method for forming the hydrochloride salt. masterorganicchemistry.com This involves treating a solution of the 2-(Pyrrolidin-1-yl)ethanol base with hydrochloric acid. The lone pair of electrons on the tertiary nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from the strong acid. uobasrah.edu.iq

The reaction is typically performed by dissolving the amino alcohol in a suitable organic solvent, such as diethyl ether, isopropanol (B130326), or ethyl acetate. Subsequently, a solution of hydrogen chloride in an organic solvent or gaseous hydrogen chloride is introduced into the solution. The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be isolated by filtration.

| Starting Material | Reagent | Solvent | Procedure |

| 2-(Pyrrolidin-1-yl)ethanol | HCl in Diethyl Ether | Diethyl Ether | The ethereal HCl solution is added dropwise to a stirred solution of the amino alcohol at 0°C. |

| 2-(Pyrrolidin-1-yl)ethanol | Gaseous HCl | Isopropanol | Dry HCl gas is bubbled through a solution of the amino alcohol. |

This table details common laboratory procedures for hydrohalogenation.

In some synthetic strategies, the pyrrolidine nitrogen may be protected with a group such as a tert-butoxycarbonyl (Boc) group during the construction of the molecular framework. The final step in such a synthesis is the removal of this protecting group.

The deprotection of a Boc group is commonly achieved under acidic conditions. Treatment of the N-Boc protected 2-(pyrrolidin-1-yl)ethanol with a strong acid, such as hydrochloric acid in a solvent like 1,4-dioxane (B91453) or methanol, simultaneously cleaves the Boc group and protonates the newly liberated free amine to form the hydrochloride salt in a single step. google.com This method is efficient as it combines deprotection and salt formation into one operation.

| Protected Precursor | Reagent | Solvent | Outcome |

| N-Boc-2-(pyrrolidin-1-yl)ethanol | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Cleavage of Boc group and direct formation of 2-(Pyrrolidin-1-yl)ethanol hydrochloride. google.com |

This table illustrates the combined deprotection and salt formation process.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The economic and environmental viability of synthesizing this compound hinges on the meticulous optimization of reaction conditions. Key parameters that are manipulated to enhance synthetic efficiency include the choice of solvent, the catalytic system employed, and the precise control of temperature, pressure, and stoichiometry, particularly in scalable syntheses.

The solvent in which a reaction is conducted can profoundly impact its outcome by influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of pyrrolidine derivatives, the choice of solvent is a critical factor in achieving high yields and selectivity.

Research into the synthesis of related N-substituted pyrrolidines has demonstrated the significant role of the solvent. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, ethanol was found to be a superior solvent compared to glacial acetic acid and N,N-dimethylformamide (DMF), leading to a substantial increase in product yield. beilstein-journals.org A model reaction demonstrated that a switch from DMF at 95°C (62% yield) to ethanol at 80°C dramatically improved the yield to 89% under optimized reactant ratios. beilstein-journals.org

The nucleophilicity of the reacting amine, such as pyrrolidine, is also heavily influenced by the solvent system. Studies on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures have shown that the nucleophilicity parameter (N) can be modulated by altering the solvent composition. nih.gov This is attributed to the solvation of the pyrrolidine by the protic solvent, methanol, which can affect its reactivity. nih.gov In the context of synthesizing 2-(pyrrolidin-1-yl)ethanol, typically through the N-alkylation of pyrrolidine with a 2-hydroxyethylating agent, the choice of solvent will similarly affect the nucleophilicity of the pyrrolidine nitrogen.

In a specific example related to the synthesis of a 2-(arylamino)ethanol, methanol was identified as the most efficient solvent, while other common solvents such as acetonitrile (B52724), acetone, dichloromethane (B109758), THF, toluene, 1,4-dioxane, DMF, and DMSO were unsuccessful. thieme-connect.de For the synthesis of a derivative of 2-(pyrrolidin-1-yl)ethanol, a reaction was reported to proceed in DMF at 50°C with caesium carbonate as a base, achieving an 87% yield. ambeed.com

The following interactive table summarizes the effect of different solvents on the yield of a model reaction for the synthesis of a pyrrolidinone derivative, which highlights the critical role of solvent selection. beilstein-journals.org

| Entry | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 95 | 6 | 62 |

| 2 | AcOH | 95 | 9.5 | 36 |

| 3 | Ethanol | 80 | 5 | 69 |

| 4 | Ethanol | 80 | 3 | 72 |

| 5 | Ethanol | 80 | 5 | 73 |

| 6 | Ethanol | 80 | 5 | 82 |

| 7 | Ethanol | 80 | 5 | 86 |

| 8 | Ethanol | 80 | 5 | 89 |

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to accelerate reactions, improve selectivity, and reduce energy consumption. In the synthesis of 2-(pyrrolidin-1-yl)ethanol, which is an N-alkylated amine, various catalytic systems can be envisioned.

One relevant approach is the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This methodology often employs transition metal catalysts. For instance, a well-defined Ru(II)-catalyst has been reported for the N-alkylation of amines using a range of aliphatic alcohols. nih.gov This type of catalysis avoids the use of stoichiometric activating or leaving groups, making it an atom-economical and environmentally benign approach. While not specifically detailed for the synthesis of 2-(pyrrolidin-1-yl)ethanol from pyrrolidine and ethylene glycol, the principles are directly applicable.

Another catalytic strategy involves the reductive amination of a carbonyl compound. In a related synthesis of bio-based N-alkyl-2-pyrrolidones, a palladium-catalyzed reductive N-alkylation of glutamic acid with various carbonyl compounds was employed, achieving high yields of over 85%. rsc.org Subsequent steps then lead to the final product.

For the synthesis of other pyrrolidine derivatives, ruthenium-catalyzed hydrogenation has been utilized. nih.gov For example, the reductive opening of a piperazine (B1678402) ring in the presence of a Ru catalyst under a hydrogen atmosphere has been reported to yield a prolinol derivative. nih.gov Furthermore, ruthenium and iron-based catalysts have been successfully used for the decarboxylative N-alkylation of cyclic α-amino acids with alcohols, providing a sustainable route to a variety of pyrrolidine and piperidine (B6355638) derivatives.

The following table provides examples of catalytic systems used in the synthesis of related pyrrolidine derivatives, which could be adapted for the synthesis of 2-(pyrrolidin-1-yl)ethanol.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Ru(II) complex | N-alkylation | Amines and Alcohols | N-alkylated amines | nih.gov |

| Pd/Al2O3 | Reductive N-alkylation | Glutamic acid and Carbonyl compounds | N-alkyl-2-pyrrolidones | rsc.org |

| Ru catalyst | Hydrogenation | Piperazine derivative | Prolinol derivative | nih.gov |

| Ru and Fe complexes | Decarboxylative N-alkylation | Cyclic α-amino acids and Alcohols | N-substituted cyclic amines |

For the transition from laboratory-scale synthesis to larger-scale production, precise control over temperature, pressure, and the stoichiometry of reactants is crucial for ensuring safety, reproducibility, and high yields.

The temperature of the reaction can significantly influence the reaction rate and the formation of byproducts. For instance, a synthesis of a 2-(pyrrolidin-1-yl)ethanol derivative was conducted at 50°C. ambeed.com In another optimized synthesis of a pyrrolidinone derivative, a temperature of 80°C was found to be optimal. beilstein-journals.org Higher temperatures can sometimes lead to decomposition or unwanted side reactions, while lower temperatures may result in impractically long reaction times.

Pressure is a critical parameter primarily in reactions involving gases, such as hydrogenation. In the synthesis of a spirocyclic pyrrolidine, catalytic hydrogenolysis was a key step, which would be pressure-dependent. nih.gov While specific pressure details for the synthesis of 2-(pyrrolidin-1-yl)ethanol are not extensively reported in the provided context, any hydrogenation or carbonylation steps would necessitate careful pressure control.

The stoichiometry, or the molar ratio of the reactants, is a fundamental parameter to optimize. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges and increased cost. In the synthesis of a pyrrolidinone derivative, it was found that increasing the molar ratio of the amine reactant from 2.5 equivalents to 4 equivalents increased the product yield from 72% to 82%. beilstein-journals.org This highlights the importance of fine-tuning the reactant ratios for optimal output. In a different study, using 1.2 equivalents of both an oxidant and a reductant was found to be optimal for the synthesis of a pyrrolidine. researchgate.net

The interactive data table below illustrates the impact of stoichiometry on the yield of a model reaction. beilstein-journals.org

| Entry | Ratio of Reactant 1 to Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1 | Ethanol | 80 | 69 |

| 2 | 1:2.5 | Ethanol | 80 | 72 |

| 3 | 1:4 | Ethanol | 80 | 82 |

Isolation and Purification Techniques for Research-Scale Production

Following the completion of the chemical reaction, the desired product, 2-(pyrrolidin-1-yl)ethanol, must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalysts, and byproducts. The hydrochloride salt is often prepared to facilitate handling and improve the stability of the compound.

A common initial workup procedure involves quenching the reaction, often with water, followed by extraction of the product into a suitable organic solvent. The organic layers are then combined, washed (for example, with a saturated aqueous sodium chloride solution), and dried over an anhydrous drying agent like sodium sulfate. ambeed.com The solvent is subsequently removed under reduced pressure to yield the crude product.

For research-scale production, purification is typically achieved through one or a combination of the following techniques:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption onto a stationary phase. For the purification of N-(2-hydroxyethyl)pyrrolidine, column chromatography with a mobile phase of dichloromethane and methanol in a 10:1 ratio has been reported. ambeed.com

Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This is particularly useful for removing non-volatile impurities.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled, allowing the pure product to crystallize out while impurities remain in the solution. For the purification of related chiral pyrrolidine-2-yl-methanol derivatives, crystallization in a polar protic solvent like aqueous isopropanol or n-propanol has been suggested. google.com The hydrochloride salt of 2-(pyrrolidin-1-yl)ethanol is a solid and is amenable to purification by recrystallization.

Trituration: This involves washing the crude solid product with a solvent in which it is poorly soluble, while the impurities are more soluble. This can be an effective and rapid method for removing small amounts of impurities.

The final step in the preparation of this compound involves treating the purified free base with hydrochloric acid, typically dissolved in a suitable solvent like ethanol or diethyl ether, to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried.

Chemical Reactivity and Transformations of 2 Pyrrolidin 1 Yl Ethanol Hydrochloride

Reactions Involving the Terminal Hydroxyl Group

The primary alcohol moiety is a key site for various chemical modifications, allowing for the introduction of new functional groups and the extension of the molecule's carbon skeleton.

The hydroxyl group of 2-(Pyrrolidin-1-yl)ethanol can be readily converted into esters and ethers, which are common strategies for modifying the compound's properties.

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. These reactions convert the hydroxyl group into an ester linkage. While specific examples directly citing the esterification of 2-(Pyrrolidin-1-yl)ethanol are specialized, the reaction follows general principles of alcohol chemistry. smolecule.com For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base (to neutralize the generated HCl) would yield the corresponding ester.

Etherification involves the formation of an ether bond (C-O-C). This can be accomplished through various methods, such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide. A documented example of etherification involves reacting 2-(Pyrrolidin-1-yl)ethanol with a suitable electrophile in the presence of a base. ambeed.com

| Reaction Type | Reactant | Reagents/Conditions | Product | Yield | Reference |

| Etherification | 2-(Pyrrolidin-1-yl)ethanol | Caesium carbonate in DMF | Corresponding Ether | 87% | ambeed.com |

| Esterification | 2-(Pyrrolidin-1-yl)ethanol | Generic Acyl Chloride, Base | 2-(Pyrrolidin-1-yl)ethyl ester | N/A | smolecule.com |

As a primary alcohol, the terminal hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Partial oxidation to the aldehyde, 2-(pyrrolidin-1-yl)acetaldehyde, requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.orgnih.gov The aldehyde product is often removed from the reaction mixture as it forms to avoid further oxidation. chemguide.co.uk

Complete oxidation to the carboxylic acid, 2-(pyrrolidin-1-yl)acetic acid, is achieved using strong oxidizing agents. libretexts.org Common reagents for this purpose include potassium dichromate(VI) in acidic solution or chromic acid (Jones reagent). The reaction is typically performed under heating or reflux conditions to ensure the transformation goes to completion. chemguide.co.uklibretexts.org A modern, efficient one-pot protocol for this conversion uses TEMPO and sodium hypochlorite, followed by sodium chlorite. nih.gov

| Transformation | Typical Reagents | Product | Reference |

| Partial Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 2-(Pyrrolidin-1-yl)acetaldehyde | libretexts.orgnih.gov |

| Full Oxidation | Potassium dichromate (K₂Cr₂O₇)/H₂SO₄, Chromic acid (H₂CrO₄) | 2-(Pyrrolidin-1-yl)acetic acid | chemguide.co.uklibretexts.org |

| Full Oxidation (Modern) | TEMPO/NaOCl, then NaClO₂ | 2-(Pyrrolidin-1-yl)acetic acid | nih.gov |

The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group (e.g., H₂O or a sulfonate ester), facilitating nucleophilic substitution. A common transformation is the conversion of the alcohol to an alkyl halide. libretexts.org

The reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride (SOCl₂) is a well-established method for synthesizing 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride. chemicalbook.com In this reaction, the hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion in an Sₙ2-like mechanism. The reaction is typically carried out by heating the mixture under reflux. chemicalbook.com

| Product | Reagent | Conditions | Yield | Reference |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Thionyl chloride | Reflux, 1 hour | 46% | chemicalbook.com |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Thionyl chloride | Reflux, 2 hours | 62.3% | chemicalbook.com |

Reactions Involving the Pyrrolidine (B122466) Nitrogen Center

The tertiary nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center. However, in the hydrochloride salt form, this nitrogen is protonated, forming a quaternary ammonium (B1175870) ion (R₃NH⁺), which renders it non-nucleophilic. Therefore, to engage the nitrogen in reactions such as alkylation or acylation, it must first be deprotonated by treatment with a base to generate the free tertiary amine.

Once converted to its free base form, the nitrogen atom of 2-(pyrrolidin-1-yl)ethanol can act as a nucleophile.

Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. As a tertiary amine, alkylation of the nitrogen center leads directly to the formation of a quaternary ammonium salt. This specific type of alkylation is discussed in the following section.

Acylation of tertiary amines is generally not possible as they lack the necessary proton on the nitrogen atom to be displaced during the reaction with an acylating agent like an acyl chloride or anhydride.

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt, which has a permanent positive charge on the nitrogen atom. nih.gov This reaction is a cornerstone of the reactivity of the nitrogen center in 2-(pyrrolidin-1-yl)ethanol (in its free base form).

The reaction involves treating the tertiary amine with an alkylating agent (R-X), such as an alkyl halide or sulfate. google.com The lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (X) and forming a new C-N bond. The resulting product is a quaternary ammonium salt. google.com Research has shown that quaternization reactions using benzyl (B1604629) halides as the alkylating agent can be significantly accelerated by conducting the reaction in water or a water-containing organic solvent, leading to shorter reaction times and higher yields compared to purely organic polar solvents. googleapis.com

| Reaction | Reactants | General Conditions | Product Type | Key Finding | Reference |

| Quaternization | Tertiary Amine, Alkyl Halide (e.g., Benzyl Halide) | Polar solvent (e.g., Methanol) | Quaternary Ammonium Salt | Reaction can be slow in organic solvents. | googleapis.com |

| Quaternization | Tertiary Amine, Benzyl Halide | Water or water-containing organic solvent | Quaternary Ammonium Salt | Water significantly accelerates the reaction rate and increases yield. | googleapis.com |

Formation of N-Substituted Derivatives through Amide or Imine Formation

The structure of 2-(Pyrrolidin-1-yl)ethanol, featuring a tertiary amine within the pyrrolidine ring, dictates its specific reactivity with respect to imine and amide formation.

Imine and Iminium Ion Formation: Stable imine formation involves the condensation of a primary amine with an aldehyde or ketone, a reaction pathway not accessible to the tertiary nitrogen of the pyrrolidinyl moiety masterorganicchemistry.com. However, the nucleophilic nitrogen can react with carbonyl compounds in an acid-catalyzed process to form a tetrahedral intermediate which, upon loss of water, generates a transient and reactive species known as an iminium ion libretexts.orgnih.gov. This process is a key step in many organic reactions, where the iminium ion acts as a potent electrophile. The mechanism involves the initial nucleophilic attack of the tertiary amine on the carbonyl carbon, followed by proton transfers and elimination of a water molecule to yield the C=N+ species libretexts.org. The formation of stable, isolable salts of related iminium cations, such as 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride, has been documented in the literature, confirming the viability of this pathway nih.gov.

Amide Derivative Formation: Direct amide formation at the pyrrolidine nitrogen is not possible due to the absence of an N-H bond. However, the 2-(Pyrrolidin-1-yl)ethanol scaffold can be chemically transformed into N-substituted amide derivatives through multi-step synthetic sequences. A plausible route involves the oxidation of the primary alcohol on the ethylene (B1197577) linker to a carboxylic acid, yielding 2-(pyrrolidin-1-yl)acetic acid. This resulting acid can then be coupled with a primary or secondary amine to form the corresponding amide. The synthesis of various pyrrolidine amides is well-established, often employing standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base to facilitate the reaction between a pyrrolidine-containing carboxylic acid and an amine nih.gov. This strategic modification highlights the versatility of the scaffold in accessing a broader range of functionalized derivatives.

Reactivity of the Ethylene Linker and Pyrrolidine Ring System

The chemical behavior of 2-(Pyrrolidin-1-yl)ethanol hydrochloride is defined by the distinct reactivity of its constituent parts: the ethylene linker bearing a hydroxyl group and the saturated pyrrolidine ring.

Reactivity of the Ethylene Linker: The primary alcohol is the most reactive site on the ethylene linker. It can undergo a variety of classical alcohol transformations.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid using appropriate reagents .

Substitution and Elimination: The hydroxyl group is a poor leaving group but can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide) under appropriate conditions libretexts.org. Subsequent reaction with a nucleophile leads to substitution products. Alternatively, treatment with a strong, non-nucleophilic base can induce elimination to form N-vinylpyrrolidine.

Reactivity of the Pyrrolidine Ring System: The pyrrolidine ring is a stable saturated heterocycle. Its reactivity is largely centered on the carbon atoms alpha to the nitrogen.

α-C–H Functionalization: In recent years, direct C–H functionalization has emerged as a powerful tool in organic synthesis. The α-hydrogens of N-substituted pyrrolidines can be activated for functionalization. For instance, redox-neutral processes involving the formation of an azomethine ylide intermediate can enable the introduction of aryl or other substituents at the α-position, providing a green and practical method for synthesizing complex α-substituted pyrrolidines rsc.org. This approach avoids the need for pre-functionalization and offers a direct route to valuable derivatives.

Role as a Nucleophilic Reagent in Diverse Organic Transformations

2-(Pyrrolidin-1-yl)ethanol possesses two nucleophilic centers: the lone pair of electrons on the tertiary nitrogen atom and the lone pairs on the hydroxyl oxygen atom. This dual nucleophilicity allows it to participate in a wide range of organic reactions.

Oxygen Nucleophilicity: The hydroxyl group can act as an oxygen nucleophile in numerous reactions. It can be acylated by acid chlorides or anhydrides to form esters, or alkylated with alkyl halides to form ethers. In the Mitsunobu reaction, the alcohol can be activated in situ using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) to react with a wide range of acidic nucleophiles, effectively achieving a substitution with inversion of configuration if the carbon were chiral ambeed.com.

Nitrogen Nucleophilicity: The tertiary nitrogen atom is also a potent nucleophile and a Brønsted-Lowry base. It readily reacts with alkyl halides in SN2 reactions to form quaternary ammonium salts. This transformation is analogous to the biological N-methylation of 2-(N,N-dimethylamino)ethanol with S-adenosyl methionine (SAM) to produce the essential neurotransmitter choline (B1196258) ucsd.edu.

Exploitation of the 2-(Pyrrolidin-1-yl)ethanol Scaffold in Asymmetric Synthesis

The pyrrolidine scaffold is a cornerstone of asymmetric synthesis, serving as a privileged structural motif in a vast number of chiral catalysts and auxiliaries nih.govnih.gov. The 2-(pyrrolidin-1-yl)ethanol framework, particularly when derived from chiral precursors like L-proline, provides a robust platform for inducing stereoselectivity in chemical transformations nih.gov.

Applications as Chiral Auxiliaries or Ligands for Enantioselective Reactions

The β-amino alcohol motif present in 2-(pyrrolidin-1-yl)ethanol is a classic and highly effective structural element for the design of chiral ligands in asymmetric catalysis clockss.org. When prepared in an enantiomerically pure form (e.g., from (S)-proline), this scaffold can coordinate to a metal center, creating a defined and sterically hindered chiral environment. This chiral pocket forces incoming substrates to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the product.

A prominent example is the use of chiral pyrrolidinyl-based ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands. Ligands derived from the condensation of chiral β-amino alcohols and aldehydes can form oxazolidines that effectively catalyze this transformation, yielding optically active secondary alcohols with high enantiomeric excess (ee) clockss.org. The pyrrolidine scaffold plays a crucial role in establishing the rigid conformational arrangement necessary for high stereoinduction clockss.org.

The table below summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using a chiral ligand derived from a pyrrolidine-based β-amino alcohol.

| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| 1 | Benzaldehyde | 89 | 83 | S |

| 2 | β-Naphthaldehyde | 89 | 56 | S |

| 3 | 2-Ethoxybenzaldehyde | 70 | 63 | S |

| 4 | 2-Bromobenzaldehyde | 60 | 64 | S |

| 5 | Cinnamaldehyde | 32 | 24 | S |

| 6 | Octylaldehyde | 40 | 36 | S |

Catalytic Roles in Hydrogenation and Other Chiral Transformations

Beyond C-C bond formation, ligands derived from the pyrrolidine ethanol (B145695) scaffold are valuable in other asymmetric transformations, including hydrogenation reactions. Asymmetric hydrogenation is a powerful method for producing chiral compounds, and the choice of ligand is critical for achieving high enantioselectivity.

Iridium complexes featuring phosphinooxazoline (PHOX) ligands, which are often synthesized from chiral amino alcohols, are highly effective catalysts for the asymmetric hydrogenation of challenging substrates like unfunctionalized alkenes and enamines nih.gov. The pyrrolidine moiety helps to create a rigid chelate with the metal center, and the stereogenic centers on the ring dictate the facial selectivity of hydrogen delivery. For example, cationic Iridium-PHOX complexes have been successfully applied to the hydrogenation of N-aryl and N-benzyl enamines with excellent enantioselectivities (>90% ee) nih.gov. While direct examples using ligands from achiral 2-(pyrrolidin-1-yl)ethanol are not applicable, its chiral analogue, prolinol, is a common starting material for such powerful ligands, underscoring the importance of the underlying molecular framework in modern asymmetric catalysis nih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrrolidin 1 Yl Ethanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Pyrrolidin-1-yl)ethanol hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for an unambiguous assignment of all proton and carbon signals.

It is important to note that the protonation of the tertiary amine in the pyrrolidine (B122466) ring to form the hydrochloride salt significantly influences the chemical shifts of neighboring protons and carbons compared to the free base, 2-(Pyrrolidin-1-yl)ethanol. This effect is most pronounced for the alpha-carbons and protons to the nitrogen atom.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protonation of the nitrogen atom leads to a downfield shift of the adjacent methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on OH | Variable | Singlet (broad) | 1H |

| CH₂ (adjacent to OH) | ~3.8 | Triplet | 2H |

| CH₂ (adjacent to N, exocyclic) | ~3.2 | Triplet | 2H |

| CH₂ (adjacent to N, cyclic) | ~3.5 | Multiplet | 4H |

| CH₂ (beta to N, cyclic) | ~2.0 | Multiplet | 4H |

| NH⁺ | Variable | Singlet (broad) | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the OH and NH⁺ signals is due to chemical exchange.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the chemical shifts of the carbon atoms, particularly those close to the positively charged nitrogen, will be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₂ (adjacent to OH) | ~58 |

| CH₂ (adjacent to N, exocyclic) | ~55 |

| CH₂ (adjacent to N, cyclic) | ~54 |

| CH₂ (beta to N, cyclic) | ~23 |

Note: These are predicted values and experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons of the two exocyclic methylene groups, and between the adjacent methylene groups within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity around the quaternary nitrogen atom, for example, by showing correlations from the exocyclic methylene protons to the cyclic alpha-carbons.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups. The IR spectrum of this compound would display characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| N-H stretch (ammonium salt) | 3200 - 2800 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| C-N stretch (amine salt) | 1220 - 1020 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Strong |

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of the broad N-H stretch is a key indicator of the formation of the hydrochloride salt.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, the expected exact mass of the protonated molecular ion [M+H]⁺ (referring to the free base) would be calculated based on the most abundant isotopes of its constituent atoms (C₆H₁₄NO⁺).

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O) from the ethanol (B145695) moiety or cleavage of the C-C bond adjacent to the nitrogen atom. The most stable fragment is often the one containing the nitrogen atom, which can stabilize a positive charge. A prominent peak would be expected at m/z 84, corresponding to the pyrrolidinylmethyl cation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact solid-state conformation of the pyrrolidine ring, the geometry of the ethanol side chain, and the ionic interaction between the protonated tertiary amine and the chloride anion.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. This analysis confirms the compound's structural identity and provides insights into its crystalline packing, including hydrogen bonding networks involving the hydroxyl group and the chloride ion. While specific crystallographic data for this compound is not widely published in readily accessible literature, analysis of closely related pyrrolidine derivatives provides a strong precedent for the expected structural features. nih.govresearchgate.net For instance, crystallographic studies on other pyrrolidine hydrochloride salts demonstrate the characteristic puckering of the five-membered ring and the formation of extensive hydrogen bond networks that stabilize the crystal lattice. nih.gov

Below is a table representing typical crystallographic data that would be obtained from a single-crystal X-ray analysis, using data from a related substituted pyrrolidine compound, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, for illustrative purposes. nih.gov

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5831(3) |

| b (Å) | 11.0192(3) |

| c (Å) | 12.4211(3) |

| α (°) | 90 |

| β (°) | 104.915(1) |

| γ (°) | 90 |

| Volume (ų) | 1663.74(7) |

| Z (molecules/unit cell) | 4 |

| Radiation type | Cu Kα |

Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity and Identity Confirmation

HPLC-UV, HPLC-FTIR, HPLC-MS, and HPLC-NMR Applications in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When coupled with various spectroscopic detectors, it becomes a powerful tool for comprehensive chemical analysis, essential for purity assessment and structural confirmation of pharmaceutical compounds like this compound.

HPLC-UV: This is the most common coupling, used for quantitative analysis and purity profiling. The compound possesses a chromophore that allows for detection by Ultraviolet (UV) spectroscopy. A typical method would involve a reversed-phase C18 column, allowing for the separation of the polar analyte from non-polar impurities. UV detection, often set at a specific wavelength like 254 nm, provides a robust and linear response for quantification. researchgate.net

HPLC-MS: Coupling HPLC with Mass Spectrometry (MS) provides critical information about the molecular weight of the analyte and its fragments, serving as a powerful tool for identity confirmation. mdpi.com Using an electrospray ionization (ESI) source in positive mode, 2-(Pyrrolidin-1-yl)ethanol would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, unequivocally confirming the compound's identity. nih.gov

HPLC-FTIR: The coupling of HPLC with Fourier-Transform Infrared (FTIR) spectroscopy allows for the acquisition of infrared spectra for separated components. This provides information about the functional groups present in the molecule and its impurities. For this compound, this could confirm the presence of O-H (hydroxyl), C-N (amine), and C-H bonds, helping to distinguish it from structurally related substances.

HPLC-NMR: As the most structurally informative detector, Nuclear Magnetic Resonance (NMR) spectroscopy coupled with HPLC provides complete structural elucidation of the analyte and any separated impurities. Although technically demanding, HPLC-NMR can deliver detailed proton (¹H) and carbon (¹³C) NMR spectra, allowing for unambiguous confirmation of the compound's constitution and stereochemistry without the need for prior isolation of impurities.

| Technique | Primary Application | Typical Parameters/Information Obtained |

|---|---|---|

| HPLC-UV | Purity assessment, Quantification | Column: Reversed-phase C18 Mobile Phase: Acetonitrile (B52724)/Water gradient with formic acid Detection: UV at 254 nm |

| HPLC-MS | Identity confirmation, Molecular weight determination | Ionization: Electrospray (ESI), positive mode Data: [M+H]⁺ ion, fragmentation pattern |

| HPLC-FTIR | Functional group analysis | Data: IR spectra showing characteristic absorptions (e.g., O-H, C-N) |

| HPLC-NMR | Unambiguous structural elucidation | Data: ¹H and ¹³C NMR spectra of eluting peaks |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of this compound, its primary application is the identification and quantification of volatile impurities, such as residual solvents from the manufacturing process. ispub.com Since the active compound is a salt and has a polar hydroxyl group, it is non-volatile and not directly amenable to GC analysis without derivatization. Therefore, the focus of GC/MS is on the "volatile profile" of the bulk substance.

The standard technique employed is Headspace GC/MS (HS-GC/MS). nih.gov In this method, a sample of the solid this compound is heated in a sealed vial, causing any volatile impurities to partition into the gas phase (headspace). A sample of this vapor is then injected into the GC system for separation and subsequent detection by MS. The mass spectrometer provides positive identification of the impurities by comparing their mass spectra to established libraries. cfsre.org This technique is crucial for ensuring that residual solvent levels are below the safety limits prescribed by regulatory guidelines.

| Parameter | Typical Setting |

|---|---|

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) |

| GC Column | HP-5MS or similar (non-polar) |

| Headspace Vial Temp. | 80 - 120 °C |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Initial temp ~40°C, ramped to ~250°C |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Detection | Scan mode for identification, SIM mode for quantification |

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Yl Ethanol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, albeit with approximations, to determine molecular orbitals, energy levels, and electron density distributions.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. DFT methods are used to investigate the geometries of stable molecules (ground states) and the short-lived, high-energy structures that represent the peaks of reaction energy profiles (transition states). For instance, DFT calculations utilizing functionals like B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometries and explore electronic properties. researchgate.net

In the context of 2-(Pyrrolidin-1-yl)ethanol hydrochloride, DFT would be used to predict bond lengths, bond angles, and dihedral angles of its most stable geometric configuration. Such calculations can also determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the bandgap energy, can also be measured. researchgate.net Furthermore, computational modeling with DFT can be applied to study reaction mechanisms, where calculations of transition state structures can help predict regioselectivity trends in reactions like alkylations.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations for a molecule like this compound.

| Parameter | Calculated Value | Unit |

| Total Energy | -482.123 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | 0.45 | eV |

| HOMO-LUMO Gap | 7.23 | eV |

| Dipole Moment | 3.45 | Debye |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC), aim to provide highly accurate solutions to the electronic Schrödinger equation. wikipedia.org While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other methods and for obtaining precise characterizations of electronic structure, electron densities, and molecular energies. wikipedia.org By systematically improving the basis set and level of theory, these calculations can approach the exact energy of the system, providing a deep and accurate understanding of the molecule's electronic behavior. wikipedia.org

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the pyrrolidine (B122466) ring and the ethanol (B145695) side chain in this compound allows the molecule to adopt multiple three-dimensional arrangements, or conformations. The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, often described as "endo" or "exo". scispace.com

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. This is achieved by mapping the Potential Energy Surface (PES), which plots the molecule's energy as a function of its geometry, typically by systematically changing specific dihedral angles. For molecules containing a pyrrolidine ring, such as proline, PES scans reveal distinct low-energy wells corresponding to stable conformers. scispace.com These stable structures are often stabilized by intramolecular interactions, such as hydrogen bonds. scispace.com Identifying the global minimum energy conformation is crucial as it represents the most populated structure under thermal equilibrium and often dictates the molecule's biological and chemical activity.

Table 2: Example of Relative Energies for Different Conformers This table illustrates how computational methods can rank the stability of different spatial arrangements of this compound.

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Global Minimum) | 175 | 0.00 | Extended chain, minimal steric hindrance |

| 2 | 65 | 2.5 | Gauche conformation, potential H-bonding |

| 3 | -70 | 2.8 | Gauche conformation |

| 4 | 0 | 8.2 | Eclipsed, high energy transition state |

Theoretical Studies on Reaction Mechanisms and Kinetic vs. Thermodynamic Selectivity

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface connecting reactants to products, computational chemists can identify transition states and intermediates, providing a step-by-step picture of the reaction mechanism.

The calculated energies of the transition states are particularly important as they determine the activation energy and, consequently, the reaction rate. When a reaction can lead to multiple products, these calculations can predict whether the outcome is governed by kinetic or thermodynamic control.

Kinetic Selectivity is determined by the relative heights of the energy barriers (activation energies) leading to the different products. The product formed via the lowest energy barrier will be the major product under kinetic control (typically at lower temperatures).

Thermodynamic Selectivity is determined by the relative stabilities (Gibbs free energies) of the final products. The most stable product will be the major product under thermodynamic control (typically at higher temperatures, allowing for equilibrium).

DFT studies of transition states are a powerful tool for predicting these selectivity trends in reactions involving molecules like this compound.

Ligand Binding and Coordination Studies with Metal Centers

The structure of 2-(Pyrrolidin-1-yl)ethanol contains two potential donor atoms: the tertiary nitrogen in the pyrrolidine ring and the oxygen of the hydroxyl group. This makes the molecule a potential bidentate ligand capable of coordinating with various metal centers.

Computational studies can model the interaction between this ligand and metal ions. These studies can:

Predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral).

Calculate the binding energy, indicating the stability of the resulting metal complex.

Analyze the electronic structure of the complex, including charge transfer between the ligand and the metal.

Simulate how coordination affects the properties of both the ligand and the metal center.

Such theoretical investigations are crucial in the field of bioinorganic chemistry and in the design of new catalysts, where metal-ligand interactions are fundamental to function. researchgate.net

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. For new or complex molecules, this correlation is vital for unambiguous characterization.

Theoretical methods can simulate various types of spectra:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions (e.g., C-H stretch, C-N bend), aiding in the interpretation of experimental IR and Raman spectra. researchgate.net

NMR Spectra: It is possible to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often highly correlated with experimental values, helping to assign peaks in the measured NMR spectrum.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the λ_max_ values in a UV-Vis absorption spectrum, corresponding to electronic transitions between molecular orbitals. researchgate.net

For related pyrrolidine derivatives, studies have successfully used DFT to calculate and analyze vibrational frequencies, UV-Vis spectra, and other optical properties, showing good agreement with experimental results. researchgate.netresearchgate.net

Applications of 2 Pyrrolidin 1 Yl Ethanol Hydrochloride As a Synthetic Building Block and Ligand

Precursor in the Synthesis of Diverse Heterocyclic Compounds

2-(Pyrrolidin-1-yl)ethanol hydrochloride is a valuable starting material for the construction of various heterocyclic structures. Its bifunctional nature, possessing both a secondary amine within the pyrrolidine (B122466) ring and a primary alcohol, allows for a range of chemical transformations.

Formation of Pyrrolidine-Fused Molecular Systems

The pyrrolidine moiety can be integrated into larger, fused-ring systems, which are often explored for applications in materials science and photodynamic therapy. A notable example is the synthesis of pyrrolidine-fused chlorins. These complex macrocycles can be synthesized through methods like the 1,3-dipolar cycloaddition of an azomethine ylide to a porphyrin precursor. Subsequently, the pyrrolidine nitrogen can be functionalized. For instance, N-alkylation of a pyrrolidine-fused chlorin (B1196114) with various alkyl halides under microwave irradiation provides a straightforward route to custom-tailored chlorin derivatives. This approach has been used to introduce functionalities such as carboxylic acids or to link other biologically relevant units. mdpi.com

This strategy is crucial for developing photosensitizers with specific properties, as it allows for the modification of the molecule's periphery while preserving the essential photophysical characteristics of the chlorin core. mdpi.com Such functionalized, fused systems are also being explored for their potential in creating advanced materials, including sensors. For example, a pyrrolidine-fused chlorin has been successfully incorporated into a metal-organic framework (MOF) to create a composite material for gas sensing applications.

Synthesis of Substituted Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is another critical pharmacophore found in numerous therapeutic agents. researchgate.netnih.gov The pyrrolidine ring, often derived from precursors like proline or other pyrrolidine-containing building blocks, is frequently incorporated into these structures to enhance their biological activity and modulate their physicochemical properties. nih.govnih.gov

One of the key synthetic strategies involves the condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid or aldehyde that contains the pyrrolidine ring. nih.gov For example, at one stage in the synthesis of Elbasvir, a drug used for treating hepatitis C, a pyrrolidine derivative is coupled with an imidazole (B134444) precursor. nih.gov This highlights the modular nature of synthesizing complex drugs where the pyrrolidine unit acts as a crucial building block. The synthesis often involves multiple steps, starting from functionalized pyrrolidines which can be prepared from readily available materials. nih.gov

| Starting Materials | Key Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Pyrrolidine derivative and 2,3-dichloro-6-methoxyquinoxaline | Nucleophilic Substitution | Precursor for Grazoprevir | nih.gov |

| N-benzyl-2-pyrrole carboxylic acids and o-phenylenediamines | Cyclocondensation (using PPA) | 2-(N-benzylpyrrolyl)-benzimidazoles | nih.gov |

| o-phenylenediamine and various carboxylic acids | Condensation | 2-substituted benzimidazoles | researchgate.net |

Preparation of Pyrrolidinone Derivatives

Pyrrolidinones, also known as γ-lactams, are another class of heterocyclic compounds with significant biological activities. nih.govresearchgate.net A primary method for their synthesis is the lactamization of γ-aminobutyric acid or its derivatives. A common laboratory and industrial route involves the reaction of γ-butyrolactone (GBL) with a primary amine. researchgate.net

For instance, new derivatives of pyrrolidine-2-one have been synthesized through the lactamization of GBL with amines like hydrazine (B178648) hydrate, ethylene (B1197577) diamine, and ethanolamine. researchgate.net While not a direct conversion, 2-(Pyrrolidin-1-yl)ethanol provides the core pyrrolidine structure that is central to this class of compounds. Alternative green chemistry approaches have also been developed, such as the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst. rsc.org Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions offer a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones. rsc.org

Scaffold for the Construction of Complex Organic Architectures

The pyrrolidine ring is considered a "versatile scaffold" in drug discovery. nih.govnih.gov Its prevalence in FDA-approved drugs and natural products underscores its importance. frontiersin.orgresearchgate.net The non-planar, three-dimensional structure of the saturated pyrrolidine ring allows for a more effective exploration of pharmacophore space compared to flat aromatic systems. nih.govresearchgate.net This feature, along with the potential for multiple stereocenters, provides a framework for creating structurally diverse and complex molecules with finely tuned biological activities. nih.gov

Development of Coordination Complexes and Metal-Organic Materials

Beyond its role in organic synthesis, 2-(Pyrrolidin-1-yl)ethanol and its derivatives are effective ligands for the formation of metal complexes and the construction of metal-organic materials. The presence of both a nitrogen atom within the pyrrolidine ring and an oxygen atom in the ethanol (B145695) side-chain allows it to act as a bidentate ligand, chelating to a metal center.

Synthesis and Characterization of Metal Complexes Utilizing 2-(Pyrrolidin-1-yl)ethanol as a Ligand

Research has demonstrated the ability of 2-(Pyrrolidin-1-yl)ethanol to form stable coordination complexes with various transition metals. In its deprotonated form, 2-(pyrrolidin-1-yl)ethan-1-olate, it acts as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms (κ²-N,O bonding mode). mdpi.com

A specific example is the synthesis of a dimeric copper(II) complex. In this study, the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide resulted in a μ-oxo-bridged dicopper(II) dimer. mdpi.com In this complex, both a flavonolate ligand and the 2-(pyrrolidin-1-yl)ethan-1-olate ligand are bound to each copper(II) center. The structure of this complex was confirmed through single-crystal X-ray diffraction, which provided detailed information on bond lengths and angles. mdpi.com The broader family of pyrrolidine derivatives has also been used to create complexes with other metals like chromium, iron, cobalt, nickel, and cadmium, often resulting in octahedral or tetrahedral geometries. researchgate.netscilit.comresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C42H40Cu2N2O8 |

| Formula Weight | 855.86 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.85340(10) |

| b (Å) | 8.51480(10) |

| c (Å) | 23.8453(2) |

| β (°) | 99.3920(10) |

| Volume (ų) | 2373.96(4) |

The utility of such ligands extends to the field of metal-organic materials. For example, pyrrolidine-fused chlorins have been used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), demonstrating that the pyrrolidine scaffold can be incorporated into highly ordered, porous materials with potential applications in gas sensing and catalysis. mdpi.com

Investigation of Catalytic Properties of Derived Metal Complexes

The parent compound, 2-(Pyrrolidin-1-yl)ethanol, serves as a versatile bidentate ligand in coordination chemistry. Its structure, featuring a tertiary amine and a primary alcohol, allows it to coordinate with metal centers through the nitrogen and oxygen atoms, forming stable chelate rings. This chelating ability is fundamental to the creation of a wide array of metal complexes with diverse geometries and electronic properties. While research specifically detailing the catalytic activity of complexes derived from this compound is specific, the behavior of the parent amino alcohol ligand in forming catalytically relevant structures has been explored.

A notable example involves the reaction of a related compound, 2-(1H-pyrrol-1-yl)ethanol, with 3-hydroxyflavone in the presence of copper(II) bromide. This reaction yielded an unusual dimeric copper(II) complex where the amino alcohol deprotonates to form a 2-(pyrrolidin-1-yl)ethan-1-olate ligand. This ligand coordinates to the copper(II) center in a κ²-bonding mode through its nitrogen and oxygen atoms. The resulting structure is a μ-oxo-bridged dicopper(II) dimer, which was characterized thoroughly using single-crystal X-ray diffraction, spectroscopy, and elemental analysis. The formation of such a well-defined dimeric copper complex highlights the capacity of the 2-(pyrrolidin-1-yl)ethanol scaffold to support multi-metal centers, which is often a key feature in catalysts for oxidation and other transformations.

The catalytic potential of such complexes is an area of significant interest. Metal complexes incorporating pyrrolidine-based ligands are known to be active in various catalytic processes. For instance, iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands have been studied for their catalytic activities, where the steric and electronic properties of the ligands significantly influence performance. nih.gov Similarly, palladium(II) complexes with polymer-based ligands like polyvinylpyrrolidone (B124986) have demonstrated high catalytic efficiency in the oxidation of alkenes, a process that can be sustained over multiple cycles without significant loss of activity. urfu.ruresearchgate.net These examples suggest that metal complexes derived from 2-(Pyrrolidin-1-yl)ethanol could be promising candidates for catalyzing a range of organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The investigation into their specific catalytic activities represents a logical progression from the initial synthesis and characterization of the complexes.

Table 1: Selected Crystallographic Data for [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ Dimeric Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₂H₃₈Cu₂N₂O₈ |

| Formula Weight | 869.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.85340(10) |

| b (Å) | 8.51480(10) |

| c (Å) | 23.8453(2) |

| β (°) | 99.3920(10) |

| Volume (ų) | 2375.45(4) |

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step from three or more starting materials. researchgate.net These reactions are highly valued for their atom economy, step economy, and ability to generate molecular diversity, making them ideal for drug discovery and materials science. researchgate.netresearchgate.nettandfonline.com Pyrrolidine derivatives are frequently synthesized using MCRs, and compounds like this compound represent valuable building blocks or catalysts for such transformations. researchgate.nettandfonline.com

The pyrrolidine moiety itself is a common feature in organocatalysis, often utilized to activate substrates through the formation of enamine or iminium ion intermediates. While specific examples detailing the use of this compound as a reactant in an MCR are not extensively documented, the catalytic utility of the basic pyrrolidine scaffold in such reactions is well-established.

A relevant example is the efficient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives through a three-component reaction of o-aminoacetophenone, an aromatic aldehyde, and a catalytic amount of pyrrolidine. In this sequence, pyrrolidine acts as an organocatalyst, facilitating the cyclization process. Research has shown that using 20 mol% of pyrrolidine in an aqueous ethanol solvent system provides moderate to excellent yields for a variety of substituted aromatic aldehydes. The reaction proceeds smoothly under mild heating, demonstrating a practical and environmentally benign approach to synthesizing this class of heterocyclic compounds. This highlights the potential for the pyrrolidine unit within 2-(Pyrrolidin-1-yl)ethanol to play a similar catalytic role in other MCR sequences, potentially with the hydroxyl group influencing solubility, reactivity, or stereoselectivity.

Table 2: Pyrrolidine-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

| Entry | Aromatic Aldehyde (Ar) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ | 5.0 | 88 |

| 2 | 4-Cl-C₆H₄ | 4.5 | 92 |

| 3 | 4-Me-C₆H₄ | 5.5 | 85 |

| 4 | 4-OMe-C₆H₄ | 6.0 | 82 |

| 5 | 4-NO₂-C₆H₄ | 4.0 | 95 |

| 6 | 3-NO₂-C₆H₄ | 4.5 | 90 |

Reaction conditions: o-aminoacetophenone (1 mmol), aromatic aldehyde (1 mmol), pyrrolidine (20 mol%), ethanol:water (1:1), 50°C.

Derivatives and Analogues of 2 Pyrrolidin 1 Yl Ethanol: Synthesis and Structure Activity Relationship Studies

Systematic Design and Synthesis of N-Substituted 2-(Pyrrolidin-1-yl)ethanol Derivatives